

# Application Notes and Protocols for SHR5428, a Selective CDK7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHR5428   |           |
| Cat. No.:            | B12394268 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-dependent kinase 7 (CDK7). [1][2][3] CDK7 is a critical regulator of both the cell cycle and transcription.[3][4] It forms a complex with Cyclin H and MAT1, known as the CDK-activating kinase (CAK) complex, which is essential for activating other CDKs.[3][4] Additionally, as a component of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, playing a pivotal role in transcription initiation.[3] Due to this dual function, targeting CDK7 has emerged as a promising therapeutic strategy in oncology, particularly in cancers that are transcriptionally addicted.[5] SHR5428 has demonstrated significant enzymatic and cellular activity against triple-negative breast cancer (TNBC) models.[1][6]

These application notes provide detailed protocols for in vitro assays to characterize the activity of **SHR5428**, enabling researchers to further investigate its therapeutic potential.

## **Data Presentation**

**Table 1: In Vitro Potency of SHR5428** 

| Assay Type      | Target/Cell Line  | Parameter | Value        |
|-----------------|-------------------|-----------|--------------|
| Enzymatic Assay | CDK7              | IC50      | 2.3 nM[2][6] |
| Cellular Assay  | MDA-MB-468 (TNBC) | IC50      | 6.6 nM[2][6] |



**Table 2: Kinase Selectivity Profile of SHR5428** 

| Kinase | Selectivity |  |
|--------|-------------|--|
| CDK1   | High        |  |
| CDK2   | High        |  |
| CDK4   | High        |  |
| CDK6   | High        |  |
| CDK9   | High        |  |
| CDK12  | High        |  |
|        |             |  |

Source: Publicly available data indicates high selectivity over these kinases; specific IC50 values are not yet publicly detailed.[1][2][4]

## **Signaling Pathway and Experimental Workflow**

Caption: Mechanism of action of SHR5428 targeting CDK7's dual roles.

# Experimental Protocols Protocol 1: CDK7 Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of **SHR5428** against the CDK7 enzyme. A common method is a luminescence-based kinase assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

#### Materials:

- Recombinant human CDK7/Cyclin H/MAT1 complex
- CDK substrate peptide
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)



- SHR5428 (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 96-well or 384-well white assay plates
- Plate reader capable of measuring luminescence

### Procedure:

- Compound Preparation: Prepare a serial dilution of **SHR5428** in DMSO. A typical starting concentration might be 1  $\mu$ M, diluted in 10 steps with a 1:3 dilution factor.
- Kinase Reaction Setup:
  - Add 5 μL of kinase assay buffer to each well.
  - Add 2.5 μL of the SHR5428 dilution or DMSO (for control wells) to the wells.
  - Add 2.5 μL of the CDK7/Cyclin H/MAT1 enzyme and substrate peptide mix to each well.
  - Pre-incubate for 10 minutes at room temperature.
- Initiate Kinase Reaction:
  - $\circ$  Add 5  $\mu$ L of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK7.
  - Incubate the plate for 1 hour at 30°C.

### Detection:

- Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
- Measure the luminescence signal using a plate reader.



- Data Analysis:
  - The luminescence signal is inversely proportional to the kinase activity.
  - Calculate the percent inhibition for each SHR5428 concentration relative to the DMSO control.
  - Plot the percent inhibition against the logarithm of the SHR5428 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for the CDK7 enzymatic inhibition assay.

## **Protocol 2: Cell Proliferation Assay (MDA-MB-468)**

This protocol measures the effect of **SHR5428** on the proliferation of the triple-negative breast cancer cell line MDA-MB-468. The MTT or AlamarBlue assay is commonly used for this purpose.

#### Materials:

- MDA-MB-468 cells
- Complete growth medium (e.g., L-15 Medium with 10% FBS)
- SHR5428 (dissolved in DMSO)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue reagent
- Solubilization solution (for MTT assay)
- 96-well clear tissue culture plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader (absorbance or fluorescence)

#### Procedure:

- · Cell Seeding:
  - Trypsinize and count MDA-MB-468 cells.
  - $\circ$  Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100  $\mu L$  of complete growth medium.
  - Incubate overnight to allow cells to attach.



## · Compound Treatment:

- Prepare a serial dilution of SHR5428 in growth medium from a DMSO stock. Ensure the final DMSO concentration is below 0.1%.
- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of SHR5428 or vehicle control (medium with DMSO).
- Incubate the plate for 72 hours.
- Viability Measurement (MTT Assay Example):
  - Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
  - Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
  - Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
  - Incubate overnight at 37°C.
  - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance (from wells with medium only).
  - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  - Plot the percent viability against the logarithm of the SHR5428 concentration and fit the data to a dose-response curve to determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for the MDA-MB-468 cell proliferation assay.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. documents.thermofisher.cn [documents.thermofisher.cn]
- 2. Discovery of SHR5428 as a selective and noncovalent inhibitor of CDK7 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. amsbio.com [amsbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SHR5428, a Selective CDK7 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394268#shr5428-in-vitro-assay-protocol]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com